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molecular formula C9H7NO B1349099 2-Phenyloxazole CAS No. 20662-88-8

2-Phenyloxazole

Cat. No. B1349099
M. Wt: 145.16 g/mol
InChI Key: RQCBPOPQTLHDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05254576

Procedure details

To a mixture of methyl isooyanoacetate (7.1 g, 171 mmol), m-anisic acid (26 g, 171 mmol) and DBN (78 mL, 522 mmol) dissolved in DMF (1.1 L), was added DPPA (37 mL, 171 mmol) by dropwise addition. The reaction mixture was stirred about 18 hours, diluted with 50% saturated ammonium chloride solution (1 vol), extracted with diethyl ether, and the organic layers washed with water and brine before drying over MgSO4. Concentration and recrystallization (diethyl ether/hexanes) gave 24 23 g (58%), mp 75°-76° C. IR (KBr, cm-1) 3110, 3066, 1712, 1604, 1590, 1560, 1516, 1488, 1472, 1456, 1432, 1346, 1314, 1254, 1209, 1170, 1110, 1093, 1036, 892, 850, 786, 646. 1H NMR (300 MHz, CDCl3)δ 3.84 (3H, s), 3.92 (3H, s , 6.99 (1H, dd, J=8.1 Hz, J=2.I Hz) 7.36 (1 H, t, J=8.l Hz), 7.63 (1H, m), 7.72 (1H, Br.s), 7.88 (1H, s). 13C NMR (75 MHz, CDCl3) ppm 52.58, 55.60, 113.66, 116.97, 120.87, 126.66, 127.87, 129.76, 149.08, 155.61, 159.69, 165.54. m/e 234 (MH+).
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
78 mL
Type
reactant
Reaction Step Two
Name
Quantity
37 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.1 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
58%

Identifiers

REACTION_CXSMILES
[C:1]([OH:11])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[C:4](OC)[CH:3]=1.C1CN2[C:14](=[N:15]CCC2)[CH2:13]1.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)=CC=1>CN(C=O)C.[Cl-].[NH4+]>[C:2]1([C:1]2[O:11][CH:13]=[CH:14][N:15]=2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
C(C1=CC(=CC=C1)OC)(=O)O
Step Two
Name
Quantity
78 mL
Type
reactant
Smiles
C1CC2=NCCCN2C1
Step Three
Name
Quantity
37 mL
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Step Four
Name
Quantity
1.1 L
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred about 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of methyl
ADDITION
Type
ADDITION
Details
by dropwise addition
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
the organic layers washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and recrystallization (diethyl ether/hexanes)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1OC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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